molecular formula C6H4FN3O B8789166 6-Fluoro-3-methoxypyrazine-2-carbonitrile

6-Fluoro-3-methoxypyrazine-2-carbonitrile

Cat. No.: B8789166
M. Wt: 153.11 g/mol
InChI Key: NGBXLJHFFFPLAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-3-methoxypyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C6H4FN3O and its molecular weight is 153.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H4FN3O

Molecular Weight

153.11 g/mol

IUPAC Name

6-fluoro-3-methoxypyrazine-2-carbonitrile

InChI

InChI=1S/C6H4FN3O/c1-11-6-4(2-8)10-5(7)3-9-6/h3H,1H3

InChI Key

NGBXLJHFFFPLAW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(N=C1C#N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 25 mL of methanol was dissolved 2.5 g of 3,6-difluoro-2-pyrazinecarbonitrile. Then, 2.4 g of 28% methanolic solution of sodium methoxide was dropwise added at 5-15° C., and the mixture thus formed was stirred at an ice-cooled temperature for 2 hours. The reaction mixture was poured into a mixture of 50 mL of ethyl acetate and 50 mL of water, and the organic layer was separated. The organic layer thus obtained was washed successively with water and saturated aqueous solution of sodium chloride and dried on anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue thus obtained was purified by silica gel column chromatography [eluent: n-hexane:ethyl acetate=10:1] to obtain 0.45 g of 6-fluoro-3-methoxy-2-pyrazinecarbonitrile as a colorless oily product.
[Compound]
Name
methanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
2.5 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four

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